
3-(1-Carboxyvinyloxy)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-carboxyvinyloxy)anthranilic acid is a dicarboxylic acid. It derives from an anthranilic acid. It is a conjugate acid of a 3-(1-carboxylatovinyloxy)anthranilate.
Applications De Recherche Scientifique
Redox Chemistry and Neurological Disease Development:
- Anthranilic acid and its derivatives, such as 3-hydroxyanthranilic acid, are involved in the kynurenine pathway of tryptophan metabolism. These compounds exhibit properties like iron chelation and reactive oxygen species (ROS) scavenging, which are significant in the context of neurological diseases. Their interactions with iron ions and susceptibility to oxidation suggest a potential role in diseases associated with elevated ROS levels (Chobot et al., 2015).
Anti-inflammatory and Analgesic Properties in Arthritis:
- N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, has shown effectiveness in reducing the severity of arthritis and pain in murine models. It suppresses Th1 cell activity and increases IL-10 levels, indicating its anti-inflammatory and analgesic potential (Inglis et al., 2007).
Applications in Polymer Science:
- The electrospinning technique using poly(m-anthranilic acid) blends shows significant advancements in the field of polymer science. These materials exhibit unique electrical properties, making them useful for various applications, including post-polymerization functionalization (Giray et al., 2013).
Synthetic Applications in Organic Chemistry:
- Anthranilic acids serve as key intermediates in the synthesis of biologically significant molecules. The Pd(II)-catalyzed carboxylation of anilides to form N-acyl anthranilic acids demonstrates their utility in constructing complex organic compounds (Giri et al., 2010).
Role as Secondary Antioxidants:
- Anthranilic acid and its derivatives act as secondary antioxidants, mainly through metal chelation. This property is crucial in mitigating oxidative stress, particularly in biological systems where strong reductants are present (Francisco-Marquez et al., 2016).
Antimicrobial and Antifungal Activities:
- Compounds derived from anthranilic acid have been explored for their antimicrobial and antifungal properties. These activities make them promising candidates for further research in developing new therapeutic agents (Naganagowda & Petsom, 2011).
Propriétés
Formule moléculaire |
C10H9NO5 |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
2-amino-3-(1-carboxyethenoxy)benzoic acid |
InChI |
InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15) |
Clé InChI |
GGCPIKCAFSGNKM-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)O)OC1=CC=CC(=C1N)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



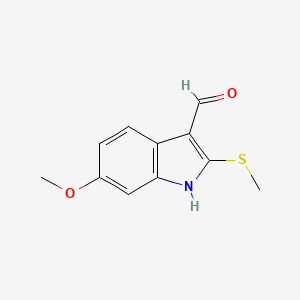
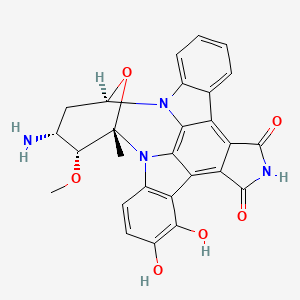
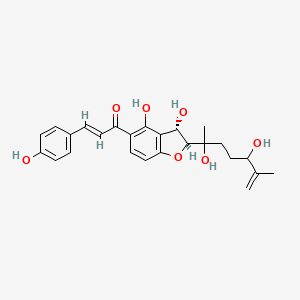
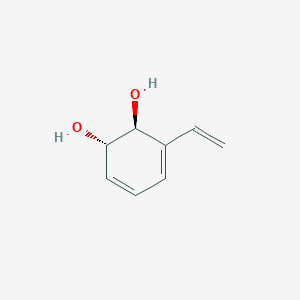
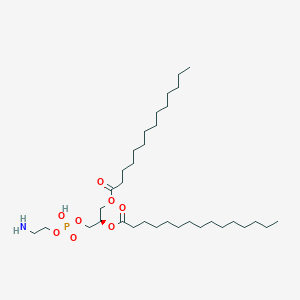
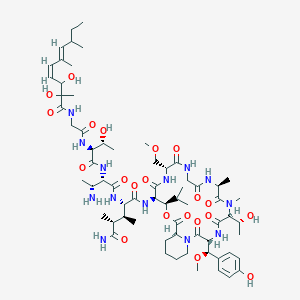
![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
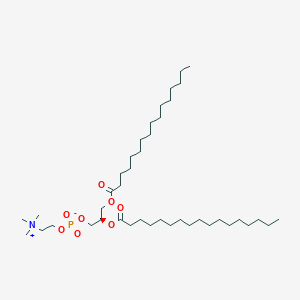

![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)

![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)